1-Nitrotetradecan-2-OL
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Overview
Description
1-Nitrotetradecan-2-OL is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrotetradecan-2-OL can be synthesized through several methods. One common approach involves the nitration of tetradecan-2-OL using a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the selective formation of the nitro alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrotetradecan-2-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted nitro compounds.
Scientific Research Applications
1-Nitrotetradecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Nitrotetradecan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-Nitrohexadecan-2-OL
- 1-Nitrododecan-2-OL
- 1-Nitrooctadecan-2-OL
Comparison: 1-Nitrotetradecan-2-OL is unique due to its specific chain length and the position of the nitro and hydroxyl groups. Compared to shorter or longer chain nitro alcohols, it may exhibit different physical and chemical properties, such as solubility, reactivity, and biological activity. These differences can influence its suitability for various applications and its behavior in chemical reactions.
Properties
CAS No. |
59550-04-8 |
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Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
1-nitrotetradecan-2-ol |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3 |
InChI Key |
ZZLLZPMIXXORKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
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